molecular formula C15H18ClN3O2 B2872236 5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride CAS No. 1050208-80-4

5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride

Cat. No.: B2872236
CAS No.: 1050208-80-4
M. Wt: 307.78
InChI Key: ALWSPWQEWBFDOH-UHFFFAOYSA-N
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Description

5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride: is a complex organic compound that features a benzoimidazole core substituted with a furan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride typically involves multiple steps:

    Formation of the benzoimidazole core: This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives.

    Introduction of the furan-2-ylmethyl group: This step involves the alkylation of the benzoimidazole core with furan-2-ylmethyl halide under basic conditions.

    Aminomethylation: The final step involves the reaction of the intermediate with formaldehyde and a secondary amine to introduce the aminomethyl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzoimidazole core can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino-substituted benzoimidazole derivatives.

    Substitution: Halogenated benzoimidazole derivatives.

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions due to its ability to mimic natural substrates.

Medicine

Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. Its structure allows for modifications that can enhance its binding affinity and specificity.

Industry

In the materials science industry, this compound can be used in the development of new polymers and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1: This compound shares the furan-2-yl group but differs in the core structure.

    4-Chloro-N-(2-furylmethyl)-5-sulfamoylanthranilic acid: Similar in having a furan-2-ylmethyl group but with a different functional group arrangement.

Uniqueness

The uniqueness of 5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride lies in its specific combination of functional groups and the benzoimidazole core, which provides a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

5-[(furan-2-ylmethylamino)methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2.ClH/c1-17-13-6-5-11(8-14(13)18(2)15(17)19)9-16-10-12-4-3-7-20-12;/h3-8,16H,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWSPWQEWBFDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CNCC3=CC=CO3)N(C1=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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